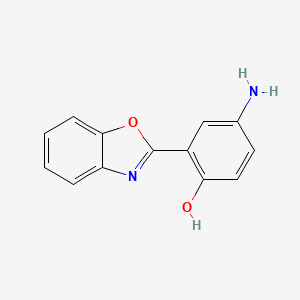
4-Amino-2-benzooxazol-2-yl-phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-2-benzooxazol-2-yl-phenol is a biochemical used for proteomics research . It has a molecular formula of C13H10N2O2 and a molecular weight of 226.24 .
Synthesis Analysis
The synthesis of 4-Amino-2-benzooxazol-2-yl-phenol involves two stages . In the first stage, para-aminobenzaldehyde and 2-amino-phenol are refluxed in ethanol for 3 hours . In the second stage, the reaction is carried out with lead (IV) acetate in acetic acid at 20 degrees Celsius for 1 hour .Molecular Structure Analysis
The InChI code for 4-Amino-2-benzooxazol-2-yl-phenol is 1S/C13H10N2O2/c14-8-5-6-11(16)9(7-8)13-15-10-3-1-2-4-12(10)17-13/h1-7,16H,14H2 .Physical And Chemical Properties Analysis
4-Amino-2-benzooxazol-2-yl-phenol is a solid at room temperature . It has a molecular weight of 226.24 and a molecular formula of C13H10N2O2 .Aplicaciones Científicas De Investigación
Biological Staining and DNA Interaction Compounds structurally similar to 4-Amino-2-benzooxazol-2-yl-phenol, such as Hoechst 33258 and its analogues, are known for their ability to bind to the minor groove of double-stranded DNA, with specificity for AT-rich sequences. This property has made them valuable as fluorescent DNA stains in cell biology for chromosome and nuclear staining, analysis of nuclear DNA content values, and plant chromosome analysis. Their applications extend to radioprotection and topoisomerase inhibition, highlighting their importance in drug design and molecular biology research (Issar & Kakkar, 2013).
Pharmacological Properties The research into phenolic compounds, including chlorogenic acid and its isomers, has emphasized their wide range of therapeutic roles. These roles include antioxidant activity, antibacterial and antiviral effects, hepatoprotective, cardioprotective, anti-inflammatory, and neuroprotective actions, among others. Such studies underscore the potential of structurally similar compounds in treating various disorders, including cardiovascular disease, diabetes, and obesity, highlighting the importance of these compounds in medicinal chemistry and pharmacology (Naveed et al., 2018).
Chemical Synthesis and Reactivity Compounds within the same chemical family have been explored for their reactivity and use as building blocks in the synthesis of heterocyclic compounds, dyes, and other industrially and pharmaceutically relevant molecules. The unique reactivity of these compounds under various conditions has been a subject of interest, aiming to develop new drugs and materials through innovative synthetic approaches (Gomaa & Ali, 2020).
Interaction with Proteins Research on protein–phenolic interactions has revealed significant insights into how these interactions can alter protein and phenolic compound structures and functionalities. This interaction is influenced by various factors, including temperature, pH, and the type and concentration of both the protein and phenolic compounds. Understanding these interactions is crucial for improving food processing and maximizing health benefits, suggesting a broad application in food science and nutritional chemistry (Ozdal et al., 2013).
Environmental and Toxicological Studies The environmental occurrence, fate, human exposure, and toxicity of synthetic phenolic antioxidants (SPAs), related to the chemical family of 4-Amino-2-benzooxazol-2-yl-phenol, have been extensively studied. SPAs are used to retard oxidative reactions in various products, and their detection in different environmental matrices and human tissues has raised concerns about their potential health impacts. These studies call for the development of novel SPAs with lower toxicity and environmental impact (Liu & Mabury, 2020).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H319, H332, and H335 . Precautionary statements include P233, P260, P261, P264, P271, P280, P302+P352, P304, P304+P340, P305+P351+P338, P312, P321, P332+P313, P337+P313, P340, P362, P403, P403+P233, P405, and P501 .
Direcciones Futuras
Propiedades
IUPAC Name |
4-amino-2-(1,3-benzoxazol-2-yl)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2/c14-8-5-6-11(16)9(7-8)13-15-10-3-1-2-4-12(10)17-13/h1-7,16H,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVPMCQUVQZEYKJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=C(C=CC(=C3)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-2-benzooxazol-2-yl-phenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

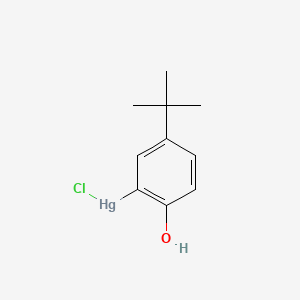
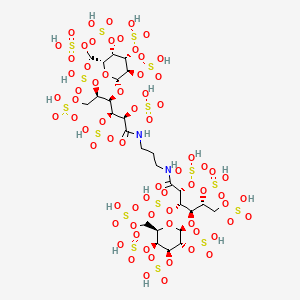
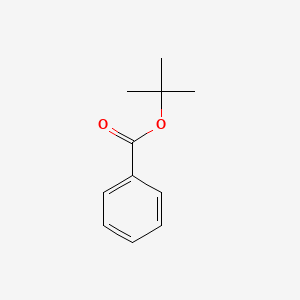
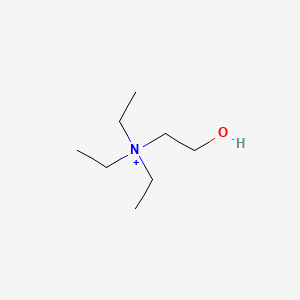
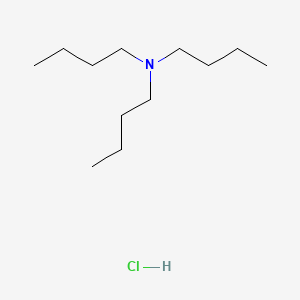
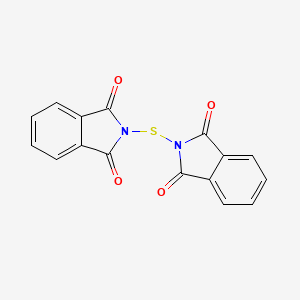

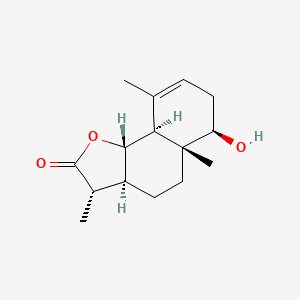
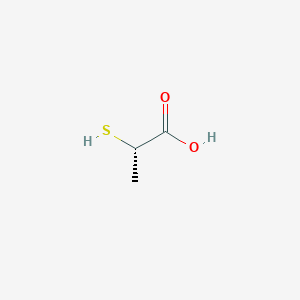
![N-[3-[[2-furanyl(oxo)methyl]amino]phenyl]-1-isoquinolinecarboxamide](/img/structure/B1219584.png)
![2-[5-[4-(dimethylamino)phenyl]-2-tetrazolyl]-N-[2-(4-morpholinyl)phenyl]acetamide](/img/structure/B1219585.png)
![N-[2,5-diethoxy-4-[[oxo-(3,4,5-trimethoxyphenyl)methyl]amino]phenyl]-2-furancarboxamide](/img/structure/B1219586.png)
![2-Amino-1-cyclohexyl-3-pyrrolo[3,2-b]quinoxalinecarboxylic acid ethyl ester](/img/structure/B1219592.png)
![TG(18:0/14:0/18:0)[iso3]](/img/structure/B1219593.png)